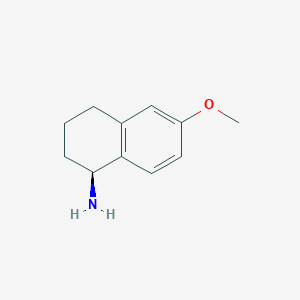
3-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, also known as MMMPB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MMMPB is a member of the benzamide family, which is known for its diverse biological activities. In
Mechanism of Action
3-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide exerts its effects by binding to the dopamine transporter and blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can have various effects depending on the location and duration of the dopamine release. This compound has been shown to have a higher affinity for the dopamine transporter than other commonly used dopamine transporter inhibitors, such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In animal models, this compound has been found to increase locomotor activity, enhance the rewarding effects of drugs of abuse, and improve cognitive performance. This compound has also been shown to have potential therapeutic effects in animal models of Parkinson's disease and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide in lab experiments is its high selectivity for the dopamine transporter, which allows for more precise manipulation of dopamine signaling compared to other dopamine transporter inhibitors. However, one limitation of using this compound is its relatively low solubility in water, which can make it challenging to administer in certain experimental paradigms.
Future Directions
There are several future directions for research on 3-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide. One area of interest is the potential therapeutic applications of this compound in neurological and psychiatric disorders. Another area of interest is the development of new analogs of this compound with improved pharmacokinetic properties and selectivity for the dopamine transporter. Additionally, further research is needed to elucidate the long-term effects of this compound on dopamine signaling and behavior.
Synthesis Methods
The synthesis of 3-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide involves a series of chemical reactions that require specialized equipment and expertise. The first step involves the reaction of 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. This results in the formation of the intermediate product, this compound. The intermediate product is then purified using column chromatography to obtain the final product, this compound.
Scientific Research Applications
3-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to be a potent and selective inhibitor of the dopamine transporter, which is a protein that plays a critical role in regulating dopamine signaling in the brain. Dopamine is a neurotransmitter that is involved in various physiological processes, including movement, motivation, and reward. Dysregulation of dopamine signaling has been implicated in several neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.
properties
IUPAC Name |
3-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-15-6-3-5-13(11-15)19(23)20-14-8-9-16(17(12-14)25-2)21-10-4-7-18(21)22/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWXAYMHVUDTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2909815.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2909819.png)


![4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2909826.png)
![N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2909827.png)



![N-(4-fluorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2909834.png)


![N-(2-chlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2909837.png)